(R)-2-(Pyrrolidin-3-yloxy)pyridine (CAS 927691-31-4) is a stereopure, bicyclic heterocyclic building block consisting of a basic pyrrolidine ring linked via an ether bond to a 2-substituted pyridine. In industrial procurement, it is primarily sourced as a pre-resolved chiral intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), including c-Met tyrosine kinase inhibitors and novel agrochemical agents [REFS-1, REFS-2]. The molecule provides a pre-installed (R)-chiral center and a reactive secondary amine, which serves as a reliable handle for downstream N-alkylation, acylation, or Buchwald-Hartwig cross-coupling reactions in late-stage drug development and process chemistry workflows.
Substituting (R)-2-(Pyrrolidin-3-yloxy)pyridine with its racemic counterpart (CAS 253603-61-1) or the (S)-enantiomer (CAS 1029715-21-6) fundamentally disrupts the synthesis pipeline. Using the racemate requires downstream chiral resolution of the final API, which caps the theoretical yield of the desired stereoisomer at 50% and introduces costly preparative chiral chromatography steps [1]. Furthermore, substituting the 5-membered pyrrolidine ring with a 6-membered piperidine homolog alters the spatial projection (exit vector) of the pyridine moiety, which frequently abolishes target binding affinity in sterically constrained kinase active sites [2].
Procuring the pre-resolved (R)-enantiomer directly impacts the material efficiency of the synthesis route. When utilizing (R)-2-(Pyrrolidin-3-yloxy)pyridine in coupling reactions, the stereochemical integrity is maintained, yielding >95% of the desired enantiomeric product. In contrast, utilizing the racemic mixture requires late-stage chiral HPLC resolution, which inherently limits the maximum theoretical yield to 50%, with practical recoveries often falling below 40% due to separation inefficiencies [1].
| Evidence Dimension | Effective yield of enantiopure API |
| Target Compound Data | (R)-2-(Pyrrolidin-3-yloxy)pyridine (>95% yield retention) |
| Comparator Or Baseline | Racemic 2-(Pyrrolidin-3-yloxy)pyridine (<45% yield after chiral resolution) |
| Quantified Difference | >50% absolute increase in final enantiopure yield |
| Conditions | Late-stage N-derivatization and purification workflow |
Procuring the stereopure building block eliminates the need for downstream chiral chromatography, significantly reducing raw material waste and processing time.
The procurement form of this building block dictates its processability. The dihydrochloride salt form (CAS 1260613-92-0) is a crystalline solid that resists moisture uptake under standard laboratory conditions. The free base form (CAS 927691-31-4), however, is typically a viscous oil that is highly hygroscopic and susceptible to oxidative degradation over time [1]. The solid salt form ensures precise stoichiometric weighing, which is critical for reproducible yields in automated parallel synthesis and scale-up operations.
| Evidence Dimension | Physical state and hygroscopicity |
| Target Compound Data | Dihydrochloride salt (Free-flowing crystalline solid, low hygroscopicity) |
| Comparator Or Baseline | Free base (Viscous oil, high hygroscopicity) |
| Quantified Difference | Transition from difficult-to-weigh oil to stable solid |
| Conditions | Ambient storage and handling conditions (25°C, standard atmospheric moisture) |
The dihydrochloride salt ensures accurate weighing and reliable stoichiometry, reducing batch-to-batch variability in manufacturing.
The choice of a 5-membered pyrrolidine ring over a 6-membered piperidine ring strictly dictates the dihedral angle of the attached pyridyl ether. The restricted envelope conformation of the pyrrolidine ring projects the pyridine group at an angle that fits specific hinge-binding motifs in kinase targets. Substituting with a piperidine homolog shifts this exit vector due to its chair conformation, which can lead to steric clashes within the binding pocket and a subsequent drop in target affinity [1].
| Evidence Dimension | Ring conformation and exit vector trajectory |
| Target Compound Data | Pyrrolidine ether (Restricted envelope conformation, specific vector) |
| Comparator Or Baseline | Piperidine ether (Chair conformation, altered vector) |
| Quantified Difference | Prevention of steric clashes in tight binding pockets |
| Conditions | Structure-activity relationship (SAR) modeling for kinase active sites |
The specific geometry of the pyrrolidine ring is required to maintain the necessary spatial orientation for target binding, making ring-size substitution unviable.
The compound is utilized as a stereopure side-chain in the development of c-Met and other kinase inhibitors, where the (R)-configuration is strictly required to match the asymmetric environment of the kinase hinge-binding region [1].
Employed as an intermediate in the synthesis of heterocyclic pest-control agents, where the basic pyrrolidine nitrogen is functionalized to optimize the pharmacokinetic and systemic distribution properties of the final compound [2].
The dihydrochloride salt form is selected for high-throughput library generation, as its solid-state stability and precise weighing characteristics ensure reproducible stoichiometry during parallel N-alkylation or cross-coupling reactions [3].